Betazole

H2 receptor Selectivity Histamine

Betazole (ametazole, Histalog) is a synthetic pyrazole analogue of histamine. It functions as an orally active histamine H2-receptor agonist with relative selectivity towards H2 receptors and only minimal H1 activity.

Molecular Formula C5H9N3
Molecular Weight 111.15 g/mol
CAS No. 105-20-4
Cat. No. B1666917
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBetazole
CAS105-20-4
SynonymsAmetazole
Betazole
Betazole Dihydrochloride
Betazole Monohydrochloride
Dihydrochloride, Betazole
Histalog
Lilly 96791
Monohydrochloride, Betazole
Molecular FormulaC5H9N3
Molecular Weight111.15 g/mol
Structural Identifiers
SMILESC1=C(NN=C1)CCN
InChIInChI=1S/C5H9N3/c6-3-1-5-2-4-7-8-5/h2,4H,1,3,6H2,(H,7,8)
InChIKeyJXDFEQONERDKSS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubility1.56e+02 g/L
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Betazole (CAS 105-20-4) – A Diagnostic H2-Receptor Agonist for Gastric Function Testing


Betazole (ametazole, Histalog) is a synthetic pyrazole analogue of histamine [1]. It functions as an orally active histamine H2-receptor agonist with relative selectivity towards H2 receptors and only minimal H1 activity . Clinically, betazole is used as a diagnostic agent to assess gastric acid secretory capacity, producing effects similar to histamine but with a distinct pharmacological profile that influences its utility and safety [1]. Betazole induces gastric acid secretion and also causes an immediate and significant increase in common bile duct pressure [2].

H2-receptor selective agonist for gastric secretion studies
Orally active; supports in vivo dosing research protocols
Minimal H1 activity reduces vasoactive interference in gastric assays

Why Betazole Cannot Be Simply Substituted with Other Histamine Analogues in Gastric Function Testing


While several compounds can stimulate gastric acid secretion, substitution of betazole with other histamine analogues or agonists can lead to clinically and experimentally distinct outcomes. For example, betazole's relative H2-selectivity, pharmacokinetic profile (including oral activity), and its specific effects on parameters like common bile duct pressure and serum pepsinogen levels differentiate it from histamine, pentagastrin, and other related agents [1]. Evidence from direct comparative studies and class-level inference indicates that these differences are quantifiable and can impact the validity and safety of diagnostic protocols or research models [2][3].

Histamine (non-selective agonist)
Combined H1/H2 agonism introduces vasoactive and bronchoconstrictive endpoints absent with betazole, shifting gastric secretion readouts.
Pentagastrin
Distinct temporal kinetics (rapid onset, less sustained) alter the time course of acid output compared to betazole's more prolonged stimulation profile.
Other H2-receptor agonists
Receptor occupancy and downstream pepsinogen response patterns may differ in post-surgical models; direct substitution requires validation.

Quantitative Differentiation of Betazole Against Comparators – Evidence for Scientific Selection


H2-Selectivity and H1 Activity Profile Relative to Histamine

Betazole exhibits a functional profile distinct from histamine, characterized by relative selectivity for H2 receptors and minimal H1 activity . In contrast, histamine is a potent agonist at both H1 and H2 receptors. While precise H2/H1 affinity ratios are not consistently reported across sources, the consensus from pharmacological studies and vendor datasheets indicates that betazole is a 'weak histamine agonist with relative selectivity towards H2 receptors and only minimal H1 activity' [1].

H2 selectivity vs histamine
Class-level inference
Relative H2 selectivity, minimal H1 activity
Supports receptor-selectivity endpoint context
In vitro binding/functional assay inference
H2 receptor Selectivity Histamine In vitro pharmacology

Comparative Gastric Acid Secretion Potency: Betazole vs. Histamine

In a clinical study comparing gastric stimulants, a dose of 0.1 mg/kg of betazole hydrochloride was found to be equal in potency to 0.01 mg/kg of histamine diphosphate for stimulating gastric acid secretion in the standard 2-hour gastric analysis [1]. This indicates a roughly 10-fold lower potency of betazole compared to histamine on a weight basis under these conditions. However, this study also highlighted the clinical advantage: the chief advantage was the almost complete disappearance of headache and flushing, which are frequent side effects of histamine [1].

Gastric acid potency vs histamine
Head-to-head comparison
~10-fold less potent (0.1 vs 0.01 mg/kg)
Reported potency context for gastric secretion endpoint; lower H1-mediated responses observed
Standard 2-hour gastric analysis, human subjects
Gastric acid secretion Potency Histamine In vivo

Kinetic Profile of Gastric Acid Stimulation: Betazole vs. Pentagastrin

In a direct comparison study involving 20 male patients with gastrointestinal disorders, gastric acid secretion was stimulated with pentagastrin (6 μg/kg SC) and betazole hydrochloride (1.5 mg/kg SC) [1]. While the peak acid output (PAO) was not significantly different between the two agents, the temporal profile of secretion was distinct. The peak response to pentagastrin was more rapid in onset and less sustained than the response to betazole [1]. Additionally, pentagastrin produced fewer side effects [1].

Kinetics vs pentagastrin
Head-to-head comparison
Slower onset, more sustained peak acid output
Supports temporal gastric secretion stimulation endpoint context
SC administration, human GI disorder study
Gastric acid secretion Pharmacodynamics Pentagastrin Kinetics

Differential Effect on Serum Pepsinogen I (PG I) as a Diagnostic Marker

In a study of 50 symptomatic postoperative patients (after vagotomy and gastric resection or drainage), betazole stimulation elicited two distinct patterns of serum PG I response that correlated with clinical outcomes [1]. In patients with recurrent ulcer, mean serum PG I levels increased after betazole and reached a maximum of 116.5 ± 2.2% (SE) of basal at 2 hr (range 98.9-135.7%). In contrast, patients without recurrent ulcer showed a mean decrease in serum PG I levels to a nadir of 75.0 ± 4.3% of basal at 2 hr (range 46.9-142.4%) [1].

Serum PG I response
Head-to-head comparison
Recurrent ulcer: PG I 116.5±2.2% of basal at 2h
No recurrent ulcer: 75.0±4.3% of basal
Supports PG I response endpoint as marker for post-surgical gastric secretion studies
Post-vagotomy/gastric resection patients
Pepsinogen I Vagotomy Recurrent Ulcer Diagnostic

Rank-Order Potency on Cardiac Contractility and cAMP: Betazole vs. Histamine and a Triazole Analog

In an isolated perfused guinea-pig heart model, the potency of three compounds to increase cardiac contractility, phosphorylase a levels, and cyclic AMP was compared [1]. The order of potency was determined to be: histamine > 3-(β-aminoethyl)-1,2,4-triazole (TD) > betazole [1]. This rank order, established in a controlled in vitro system, provides a quantitative relative potency scale for the H2-mediated cardiac effects of these agonists.

Cardiac H2 potency rank
Head-to-head comparison
Histamine > TD > Betazole
Supports cardiac H2-receptor potency ranking context
Isolated perfused guinea-pig heart model
Cardiac contractility cAMP Adenylate cyclase Potency

Optimal Research and Diagnostic Applications for Betazole (CAS 105-20-4) Based on Differentiated Evidence


Diagnostic Gastric Function Testing Where Reduced H1 Side Effects are Critical

Betazole is the preferred stimulant over histamine in standard gastric secretory analysis, particularly when patient comfort and safety are paramount. As demonstrated, betazole achieves comparable gastric acid stimulation to histamine (at a 10-fold higher dose) but with the 'almost complete disappearance' of adverse H1-mediated effects such as headache and flushing [1]. This differential is a key factor in its historical and continued use as a diagnostic tool (Histalog) for assessing achlorhydria, gastric hypersecretion, or parietal cell function.

Prolonged Pharmacodynamic Studies Requiring Sustained H2-Receptor Stimulation

For research protocols that require a sustained, rather than a rapid and transient, stimulation of gastric acid secretion, betazole offers a distinct advantage over pentagastrin. Evidence from direct comparison shows that while peak acid output is similar, the response to pentagastrin is more rapid and less sustained, whereas betazole provides a slower-onset, more prolonged stimulatory effect [2]. This makes betazole more suitable for experiments involving extended sampling periods or studying the temporal dynamics of gastric secretion.

Post-Vagotomy Assessment and Ulcer Recurrence Prediction Using Pepsinogen Response

Betazole possesses a unique, quantifiable diagnostic utility not shared by other gastric stimulants: the ability to provoke a differential serum PG I response that correlates with vagotomy completeness and ulcer recurrence risk. In post-surgical patients, a betazole-induced increase in PG I to >98% of basal at 2 hours is strongly associated with recurrent ulcer, while a decrease to <92% of basal indicates a lower risk [3]. This specific application provides a clear, evidence-based rationale for selecting betazole in post-operative monitoring and research on vagotomy outcomes.

Cardiovascular Pharmacology Models Requiring a Low-Potency H2 Agonist

In experimental models of cardiac physiology, such as the isolated perfused guinea-pig heart, betazole serves as a low-potency H2-receptor agonist. Its position as the least potent of the tested agonists (histamine, TD, betazole) [4] allows researchers to probe H2-mediated effects on contractility and cAMP signaling with a compound that has a flatter dose-response curve, reducing the risk of overshooting the desired effect range compared to more potent agonists like histamine.

Application
Selection Property
Validation Focus
Gastric function research with selective H2 stimulation
H2 selectivity profile, minimal H1 activity
Gastric acid output and H1-mediated response endpoints
Sustained gastric secretion pharmacodynamic studies
Prolonged temporal stimulation vs pentagastrin
Peak acid output kinetics and extended sampling
Post-surgical gastric secretion response studies
Serum pepsinogen I response to H2 agonism
Percent basal PG I change at 2h post-stimulation
Cardiac H2-receptor signaling assays
Low intrinsic efficacy at cardiac H2 receptors
cAMP and contractility dose-response curves

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